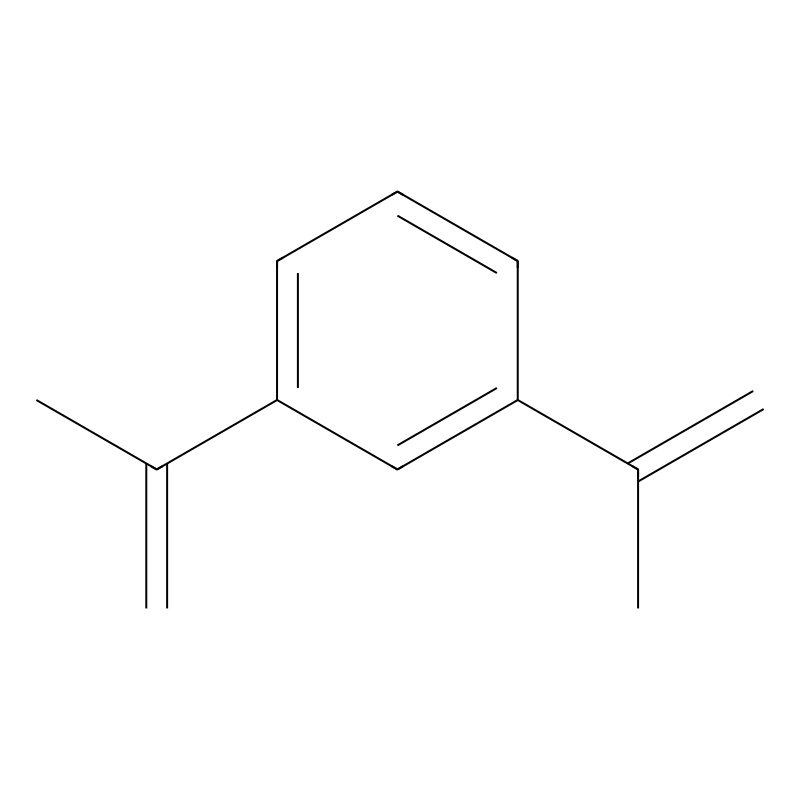1,3-Diisopropenylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Cross-linking Agent in Cationic Polymerization
One area of research explores 1,3-Diisopropenylbenzene's ability to act as a cross-linking agent in cationic polymerization. Due to its structure containing two terminal alkenes (C=C double bonds), it can react with growing cationic polymer chains, essentially linking them together and creating a more rigid and interconnected polymer network [3]. This property is valuable in developing new types of polymers with specific mechanical properties.
Surfactant for Polyurethane Production
Research suggests 1,3-Diisopropenylbenzene can function as a surfactant during polyurethane production [3]. Surfactants help disperse other components within a mixture and can influence the final properties of the product. The specific mechanisms by which 1,3-Diisopropenylbenzene acts as a surfactant in this context require further investigation.
1,3-Diisopropenylbenzene is an organic compound classified as an aromatic hydrocarbon with the molecular formula . It features a benzene ring substituted with two isopropenyl groups at the 1 and 3 positions, making it a member of the diisopropenylbenzene family. This compound is recognized for its colorless liquid form and is primarily utilized in various chemical syntheses and industrial applications. Its structure allows for unique reactivity patterns, making it a valuable precursor in organic synthesis.
- No known mechanism of action specific to 1,3-Diisopropenylbenzene has been reported in scientific literature.
- There is no data available on the safety hazards associated with 1,3-Diisopropenylbenzene.
- As a general precaution for unknown aromatic hydrocarbons, standard laboratory safety practices should be followed during handling.
Limitations and Future Research
- Research on 1,3-Diisopropenylbenzene is limited.
- Further studies could explore its synthesis, reactivity patterns, potential applications, and safety profile.
While specific biological activities of 1,3-diisopropenylbenzene are not extensively documented, it is known to cause skin sensitization and serious eye irritation upon exposure . Its derivatives or related compounds may exhibit varying biological properties; thus, further studies are warranted to explore potential pharmacological effects.
1,3-Diisopropenylbenzene can be synthesized through several methods:
- Thermal Isomerization: One common method involves the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst. This method allows for efficient conversion while maintaining the integrity of the aromatic structure .
- Catalyzed Reactions: Another approach includes reactions catalyzed by concentrated sulfuric acid at elevated temperatures (around 90 °C), facilitating the formation of the diisopropenyl derivative from simpler precursors .
The applications of 1,3-diisopropenylbenzene span various fields:
- Chemical Synthesis: It serves as a crucial precursor in the production of resorcinol via the Hock rearrangement process. Resorcinol is an important compound in the manufacture of plastics and pharmaceuticals .
- Material Science: The compound's ability to form polymers makes it valuable in developing new materials with specific properties, such as porous structures that can be used in filtration or catalysis .
- Research
Interaction studies involving 1,3-diisopropenylbenzene have focused on its reactivity with other chemical species. For instance:
- Sulfur Interaction: Research has demonstrated how elemental sulfur interacts with 1,3-diisopropenylbenzene to create co-polymers that exhibit unique structural properties .
- Kinetic Studies: The kinetics of its reactions with various nucleophiles have been characterized, providing insights into its reactivity profile and potential applications in synthetic chemistry .
1,3-Diisopropenylbenzene shares structural similarities with other diisopropenylbenzenes but exhibits unique reactivity due to its specific substitution pattern. Here are some similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,2-Diisopropenylbenzene | Isomers with different substitution patterns | Different reactivity due to positional isomerism |
| 1,4-Diisopropenylbenzene | Similar structure but different substitution | Often used as a precursor for 1,3-Diisopropenylbenzene |
| 2-Isopropenylphenol | Contains an isopropenyl group on a phenolic structure | Exhibits distinct biological activity |
The uniqueness of 1,3-diisopropenylbenzene lies in its specific placement of substituents on the benzene ring, which influences its chemical behavior and applications compared to its isomers.
Purity
Physical Description
XLogP3
Exact Mass
Boiling Point
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 137 of 140 companies with hazard statement code(s):;
H315 (27.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (28.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (27.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (27.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (64.23%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
Benzene, 1,3-bis(1-methylethenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








